molecular formula C18H18N4O5S B2545668 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 896381-59-2

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2545668
CAS No.: 896381-59-2
M. Wt: 402.43
InChI Key: FRZHXZJBAGFNFF-UHFFFAOYSA-N
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Description

    Starting Material: 2,4-dioxo-1,2,3,4-tetrahydroquinazoline

    Reagents: 4-aminobenzenesulfonamide, acetic anhydride

    Reaction: The quinazolinone core reacts with 4-aminobenzenesulfonamide in the presence of acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps

  • Preparation of Quinazolinone Core

      Starting Material: Anthranilic acid

      Reagents: Acetic anhydride, ammonium acetate

      Conditions: Heating under reflux

      Reaction: Anthranilic acid reacts with acetic anhydride and ammonium acetate to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could yield more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.

    Medicine: The sulfonamide group suggests potential antibacterial properties, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with enzyme active sites, potentially inhibiting their activity, while the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
  • 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid
  • tert-butyl 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetate

Uniqueness

What sets 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide apart from similar compounds is the presence of both the quinazolinone core and the sulfonamide group. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c19-28(26,27)13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)(H2,19,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHXZJBAGFNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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